cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological and pharmacological properties. This compound, in particular, has a unique structure that combines a cyclohexyl group with a 3,4-dihydro-1H-isoquinolin-2-yl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar N-alkylation and oxidation reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound back to its original state or to other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under mild conditions.
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biostability and pharmacological properties .
Scientific Research Applications
Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of other pharmacologically active compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to certain receptors, inhibiting their activity and thereby exerting its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: An anti-androgen compound.
Uniqueness
Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific combination of a cyclohexyl group with a 3,4-dihydro-1H-isoquinolin-2-yl moiety. This structure imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h4-6,9,14H,1-3,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICYXOJLBPZQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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